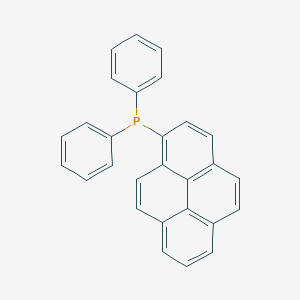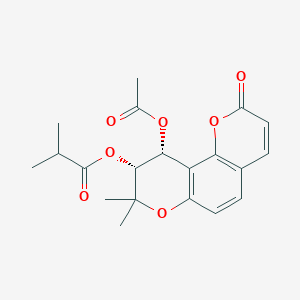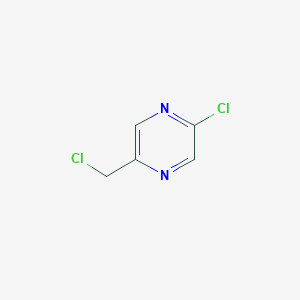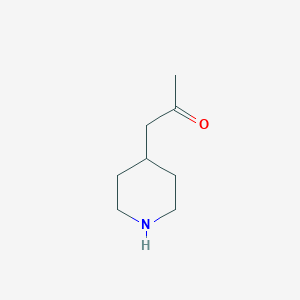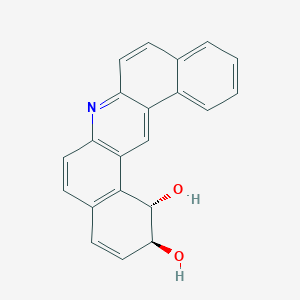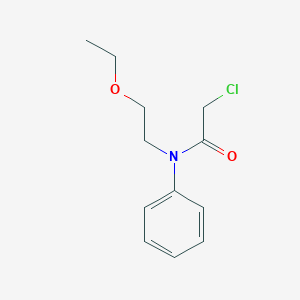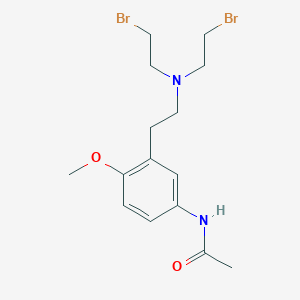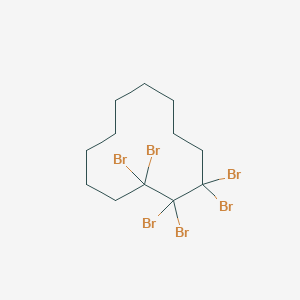
十二溴环十二烷
描述
HBCD is a high production volume chemical used predominantly as a flame retardant in plastics and textiles. It exhibits properties typical of persistent organic pollutants, being highly lipophilic and accumulating in biota. Environmental concentrations of HBCD have been increasing, necessitating research into its occurrence, fate, and toxicology, particularly at the level of individual stereoisomers (Heeb et al., 2005).
Synthesis Analysis
The synthesis of HBCD involves the bromination of cis,trans,trans-cyclododecatriene. This process typically yields a mixture of diastereomers, predominantly α-, β-, and γ-HBCD. The minor isomers, δ- and ε-HBCD, are also present and are thought to form via bromination of trans,trans,trans-cyclododecatriene, a contaminant in the commercial synthesis process (Arsenault et al., 2007).
Molecular Structure Analysis
HBCD consists of six stereogenic centers, leading to the formation of 16 stereoisomers. These include six pairs of enantiomers and four meso forms. The crystal structures of these stereoisomers have been determined, providing insights into their environmental fate and toxicology (Heeb et al., 2005).
Chemical Reactions and Properties
HBCD stereoisomers exhibit thermally induced, selective isomerization. For example, β-HBCD stereoisomers undergo regio- and stereoselective migration of bromine atoms, resulting in racemization. This isomerization mechanism is relevant for other stereoisomers as well, affecting their environmental fate and behavior (Heeb et al., 2008).
Physical Properties Analysis
The physical properties of HBCD, such as its hydrophobic nature and low water solubility, lead to its partitioning to organic phases in aquatic environments. These properties contribute to its widespread distribution and potential for long-range transport (Marvin et al., 2011).
Chemical Properties Analysis
HBCD's chemical behavior is significantly influenced by its stereochemistry. The shift from a high percentage of the gamma-HBCD stereoisomer in technical products to a dominance of the alpha-HBCD stereoisomer in biological samples indicates the importance of studying individual stereoisomers to understand the fate and effects of HBCD in the environment (Covaci et al., 2006).
科学研究应用
Hexabromocyclododecane (HBCD) is a non-aromatic compound that belongs to the bromine flame retardant family and is a known persistent organic pollutant (POP) . It has a variety of uses and can be found in house dust, electronics, insulation, and construction . Here are some of its applications:
-
Biodegradation Research
- Application : Research is being conducted on the biodegradation of HBCD using Shewanella oneidensis MR-1 .
- Method : The strain S. oneidensis MR-1 was used under optimized conditions to degrade HBCD. The best degradation performance was observed at a temperature of 30 °C, pH 7, and agitation speed of 115 rpm, with an HBCD concentration of 1125 μg/L in mineral salt medium (MSM) .
- Results : The strain tolerated up to 2000 μg/L HBCD. Gas chromatography-mass spectrometry analysis identified three intermediates, including 2-bromo dodecane, 2,7,10-trimethyldodecane, and 4-methyl-1-decene .
-
Health Effects Research
- Application : Studies have been conducted to understand the health effects of HBCD .
- Method : Various in vitro and in vivo studies have been conducted to understand the effects of HBCD on different biological systems .
- Results : HBCD has been found to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system. It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
-
Environmental Toxicity Research
- Application : Research is being conducted to understand the environmental toxicity of HBCD .
- Method : Various studies have been conducted to understand the effects of HBCD on different environmental systems .
- Results : HBCD has been found to accumulate easily in the environment and has a high half-life in water. Its adverse effects on the environment have been piling, either as a result from its accumulation or considering its power as an endocrine disruptor (ED) .
-
Bioaccumulation and Biomagnification Research
- Application : Research is being conducted on the bioaccumulation and biomagnification of HBCD in marine biota from China .
- Method : Various studies have been conducted to understand the effects of HBCD on different marine organisms, including mollusks, crustaceans, fish, and mammals .
- Results : HBCD has been found to accumulate easily in the environment and can be biomagnified in marine organisms with a high trophic level .
-
Research on Transport and Fluxes of HBCDs in Marine Environment
- Application : Research is being conducted on the transport and fluxes of HBCDs to and within the marine environment .
- Method : Various studies have been conducted to understand the effects of HBCD on different marine environments .
- Results : HBCD has been found to accumulate easily in the environment and can be biomagnified in marine organisms with a high trophic level .
安全和危害
未来方向
Due to its persistence, toxicity, and ecotoxicity, the Stockholm Convention on Persistent Organic Pollutants decided in May 2013 to list HBCD in Annex A to the convention with specific exemptions for production and use in expanded polystyrene and extruded polystyrene in buildings . Research is ongoing to find eco-friendly applications for the biodegradation of HBCD .
属性
IUPAC Name |
1,1,2,2,3,3-hexabromocyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br6/c13-10(14)8-6-4-2-1-3-5-7-9-11(15,16)12(10,17)18/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRRVNVEOIKVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(C(C(CCCC1)(Br)Br)(Br)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br6 | |
| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342846 | |
| Record name | 1,1,2,2,3,3-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE POWDER OR GRANULES | |
| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes >190 °C | |
| Record name | HEXABROMOCYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.0656 mg/L at 20 °C /Technical product/, In water, 0.0034 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility in water, mg/l at 20 °C: 0.066 (practically insoluble) | |
| Record name | HEXABROMOCYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2403 kg/cu m at 15-25 °C /OECD Guideline 109 (Density of Liquids and Solids)/, 2.2-2.4 g/cm³ | |
| Record name | HEXABROMOCYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4.70X10-7 mm Hg at 21 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure at 20 °C: negligible | |
| Record name | HEXABROMOCYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Hepatic enzyme induction (T4 conjugation) leads to increased excretion of T4, compensatory activation of the pituitary, increased serum TSH concentration and activation of the thyroid. Depending on the magnitude of the T4-decrease, the feed-back system may manage to produce sufficient amounts of T3, or if the reduction is severe, lead to a condition of hypothyroidism. This MoA is based on the assumption that hepatic enzymes involved in the metabolism of T4/T3 are induced by HBCDD ... /One study/ has indeed identified induction of T4-UGT transferase by HBCDD, and the induction occurred in both sexes. The hypothesis postulates that the first effect (occurring at the lowest exposure level) is enzyme induction, followed by activation of the pituitary (resulting in TSH synthesis), activation of the thyroid (hyperactive cells/weight increase), and if the thyroid is incapable of producing sufficient amounts of T4/T3, effects in other tissues/systems regulated by T4/T3. In females, the BMD-L for induction of T4-UGT is 4.1 mg/kg/day (and LBD/CYP3A4 is induced as from 10 mg/kg/day), the BMD-L for pituitary weight 29.9 mg/kg/day, the (uncertain) BMD-L for thyroid weight 1.6 mg/kg/day (the weight increase seems undisputable at 30 mg/kg/day), and there are histological signs of thyroid hyperactivity at 25, 47, and 177 mg/kg/day for nuclear size, cell height, and vacuolization, respectively. Considering the variation in all data, this sequence of events could support the theory with regard to females. In males, enzyme induction occurs (the uncertain BMD-L for T4-UGT transferase is 0.1 mg/kg/day; PROD/CYP2B is induced as from 10 mg/kg/day), there are no effects of T4 or the pituitary, but there are histological signs of thyroid hyperactivity at 39, 90, and 199 mg/kg/day for nuclear size, vacuolization, and follicle size, respectively. There are no effects on the thyroid weight., Considering that in vitro data indicates an interaction of HBCDD with many different hormone systems, it is possible that HBCDD also could affect the thyroid system via other mechanisms than hepatic enzyme induction. In cell cultures, HBCDD was found to exert antagonistic effects at the progesterone receptor, androgen receptor, and estrogen receptor (IC50 1-5 uM for gamma-HBCDD). A low binding of alpha-HBCDD to the thyroxin-binding transport protein TTR was also indicated in vitro (IC50 12 uM). Alpha-HBCDD was a T3-agonist (21 % of maximal T3-effect at 1 uM alpha-HBCDD) and enhanced T3-dependent effects both in rat cells and ex vivo in tadpole tail tips. It is not likely that these in vitro effects can explain all in vivo effects on the thyroid system, but theoretically they could be factors contributing to effects on the thyroid hormone homeostasis. For instance, the binding of HBCDD (or metabolites of HBCDD) to TTR could displace T4 from TTR, making T4 more susceptible to metabolism and excretion. Binding of chemicals to TTR is usually increased by hydroxy-groups (the endogenous ligand thyroxin is hydroxylated), and one may speculate that hydroxy-HBCDD could have a higher binding affinity to TTR than HBCDD itself. OH-HBCDD is formed from HBCDD by microsomes in vitro, but it is not known if here is any sex-dependent difference in formation of OH-HBCDD. A T3-potentiating effect could possibly occur simultaneously as the concentration of T4 is decreased, masking some of the hypothyroidogenic symptoms., The brominated flame retardants tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD) are found in the environment, e.g., in sediments and organisms, in food items, human blood samples and mother's milk. In this study, the effects of both compounds on rat hepatic cytochrome P450 (CYP) levels and activities were investigated. Juvenile/young male and female Wistar rats were treated orally with various doses via the feed (TBBPA) or by gavage (HBCD). After 28 days of treatment the animals were sacrificed and hepatic mRNA and microsomes were isolated. HBCD treatment led to a significant induction of CYP2B1 mRNA, CYP2B1/2B2 protein and 7-pentoxyresorufin O-depentylase (PROD) activity suggesting a phenobarbital-type of induction. Furthermore, a significant increase in CYP3A1/3A3 mRNA, CYP3A1 protein, and luciferin benzylether debenzylase (LBD) activity was found, being more pronounced in females than in males. The effect on CYP3A1/3A3 mRNA was significant in female rats at a daily dose of 3.0 mg/kg bw and above. HBCD exhibited no effects on CYP1A2 mRNA, CYP1A1/1A2 protein, or microsomal 7-ethoxyresorufin O-deethylase (EROD) activity suggesting lack of activation of the aryl hydrocarbon receptor. No significant effects on any of the parameters measured were obtained with TBBPA. Our findings suggest that oral exposure to HBCD induces drug-metabolising enzymes in rats probably via the CAR/PXR signalling pathway. Induction of CYPs and co-regulated enzymes of phase II of drug metabolism may affect homeostasis of endogenous substrates including steroid and thyroid hormones. | |
| Record name | HEXABROMOCYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...The impurities in HBCDD are less than 4% w/w. The stated impurities are tetrabromocyclododecane and other brominated cyclododecanes. | |
| Record name | HEXABROMOCYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,1,2,2,3,3-Hexabromocyclododecane | |
Color/Form |
White solid | |
CAS RN |
25637-99-4, 1235106-66-7 | |
| Record name | Cyclododecane, hexabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2,2,3,3-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexabromocyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXABROMOCYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
185.9 °C /OECD Guideline 102 (Melting point / Melting Range)/, Melting point = 170-180 °C. Bromine content = 74.7%, 170-209 °C | |
| Record name | HEXABROMOCYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)
